molecular formula C16H17N3O B5673864 N-[2-(1-pyrrolidinyl)phenyl]nicotinamide

N-[2-(1-pyrrolidinyl)phenyl]nicotinamide

Cat. No. B5673864
M. Wt: 267.33 g/mol
InChI Key: MKWFEYASOAXCTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide derivatives involves several key steps, including reactions that introduce the pyrrolidinyl and phenyl groups to the nicotinamide core. One general approach for synthesizing nicotinamide derivatives, such as N-phenyl-3-pyridinecarboxamide, involves vibrational spectroscopic and quantum chemical studies to predict stable molecular structures and optimize synthesis pathways. These methods ensure the efficient production of the desired compound with high purity and yield (Premkumar et al., 2016).

Molecular Structure Analysis

The molecular structure of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide and related compounds is characterized by various spectroscopic techniques, including vibrational spectroscopy and quantum chemical studies. These analyses reveal the compound's stable molecular conformation, electronic transitions, and intra-molecular stabilization interactions, which are crucial for understanding its chemical behavior and potential biological activities (Premkumar et al., 2016).

Chemical Reactions and Properties

N-[2-(1-pyrrolidinyl)phenyl]nicotinamide participates in various chemical reactions, including those that explore its potential as a ligand in coordination chemistry or its reactivity towards other chemical agents. Its chemical properties, such as reactivity, stability, and interactions with biological molecules, are influenced by its molecular structure and the presence of functional groups (Yousef et al., 2022).

properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-6-5-9-17-12-13)18-14-7-1-2-8-15(14)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFEYASOAXCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-pyrrolidinyl)phenyl]nicotinamide

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